molecular formula C11H14ClN3O2 B1493295 Ethyl 1-(6-chloropyrimidin-4-yl)pyrrolidine-3-carboxylate CAS No. 2098111-35-2

Ethyl 1-(6-chloropyrimidin-4-yl)pyrrolidine-3-carboxylate

Cat. No.: B1493295
CAS No.: 2098111-35-2
M. Wt: 255.7 g/mol
InChI Key: DKGXYOLBWUNCDF-UHFFFAOYSA-N
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Description

Ethyl 1-(6-chloropyrimidin-4-yl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives It features a pyrrolidine ring, a pyrimidinyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(6-chloropyrimidin-4-yl)pyrrolidine-3-carboxylate typically involves multiple steps. One common approach is the reaction of 6-chloropyrimidin-4-ylamine with ethyl pyrrolidine-3-carboxylate under specific conditions. The reaction may require the use of catalysts and solvents to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-(6-chloropyrimidin-4-yl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or potassium permanganate may be used.

  • Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or amines.

Major Products Formed: The reactions can yield a variety of products, depending on the reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield amines.

Scientific Research Applications

Ethyl 1-(6-chloropyrimidin-4-yl)pyrrolidine-3-carboxylate has several applications in scientific research:

  • Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.

  • Biology: The compound may serve as a building block for bioactive molecules.

  • Medicine: It has potential as a pharmaceutical agent, possibly in the development of new drugs.

  • Industry: It can be utilized in the production of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 1-(6-chloropyrimidin-4-yl)pyrrolidine-3-carboxylate exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

  • Ethyl 4-(2-chloropyrimidin-4-yl)benzoate:

  • Ethyl 1-(6-chloropyrimidin-4-yl)pyrrolidine-2-carboxylate: A structural isomer with similar chemical properties.

Uniqueness: Ethyl 1-(6-chloropyrimidin-4-yl)pyrrolidine-3-carboxylate stands out due to its specific structural features and potential applications. Its unique combination of functional groups makes it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

ethyl 1-(6-chloropyrimidin-4-yl)pyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O2/c1-2-17-11(16)8-3-4-15(6-8)10-5-9(12)13-7-14-10/h5,7-8H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGXYOLBWUNCDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(C1)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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